molecular formula C12H19ClN2O2 B14120936 benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride

benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride

Cat. No.: B14120936
M. Wt: 258.74 g/mol
InChI Key: RCTWJOZHHLKUCK-PPHPATTJSA-N
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Description

Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydrazinyl group, and a methylbutanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Ester: The initial step involves the esterification of (2S)-4-hydrazinyl-2-methylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrazine Addition: The benzyl ester is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-4-hydrazinyl-2-methylbutanoate: The non-hydrochloride form of the compound.

    Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

    Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;acetate: A similar compound with an acetate salt.

Uniqueness

Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications in aqueous environments and biochemical studies.

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H/t10-;/m0./s1

InChI Key

RCTWJOZHHLKUCK-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](CCNN)C(=O)OCC1=CC=CC=C1.Cl

Canonical SMILES

CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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